4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone
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Description
4-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is an organic compound belonging to the class of benzophenones. It is a colorless solid and is used in various scientific research applications. Its synthesis is relatively simple and it has been used in a number of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Studies
4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone and its derivatives have been synthesized through various methods. Ogurtsov and Rakitin (2020) developed a convenient synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Koszytkowska-Stawińska et al. (2004) discussed acylation reactions involving similar compounds, highlighting the influence of base and acyl chloride on regioselectivity (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Antiviral and Antimicrobial Applications
Compounds derived from 1,4-dioxa-8-azaspiro[4.5]decan have shown promising antiviral activities. Apaydın et al. (2019) synthesized derivatives that inhibited human coronavirus and influenza virus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). In another study by Apaydın et al. (2020), new spirothiazolidinone derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020). Additionally, Patel and Patel (2015) synthesized spiro thiazolinone heterocyclic compounds with notable antimicrobial activities (Patel & Patel, 2015).
Applications in Imaging and Radioligands
Fang Xie et al. (2015) synthesized novel piperidine compounds with low lipophilicity as σ1 receptor ligands, indicating potential as tumor imaging agents (Xie, Bergmann, Kniess, Deuther-Conrad, Mamat, Neuber, Liu, Steinbach, Brust, Pietzsch, & Jia, 2015).
Additional Applications
- Sharifkanov et al. (2001) synthesized a compound exhibiting growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
- Removal of carcinogenic azo dyes and aromatic amines was achieved using Mannich base derivatives of 1,4-dioxa-8-azaspiro[4.5]decane by Akceylan et al. (2009) (Akceylan, Bahadir, & Yılmaz, 2009).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHXOUDQIMVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643327 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone | |
CAS RN |
898762-09-9 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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